Cas no 210823-54-4 ((2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate)

(2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate is a highly reactive iodonium salt widely used as a photoinitiator in cationic polymerization and other photochemical applications. Its key advantages include excellent solubility in organic solvents, high thermal stability, and efficient photoactivity under UV irradiation, enabling precise control over polymerization processes. The trifluoromethanesulfonate counterion enhances its reactivity and stability, making it suitable for advanced coatings, adhesives, and electronics applications. The sterically hindered aryl groups contribute to reduced side reactions, ensuring high selectivity and yield in synthetic transformations. This compound is particularly valuable in industries requiring fast curing and high-performance materials.
(2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate structure
210823-54-4 structure
Product Name:(2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate
CAS No:210823-54-4
MF:C17H18F3IO3S
MW:486.287706851959
CID:2602306
PubChem ID:354334722
Update Time:2025-06-28

(2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate Chemical and Physical Properties

Names and Identifiers

    • (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate
    • (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate
    • Mesityl(o-tolyl)iodonium triflate
    • M2907
    • QFMYCPNBAGXLDL-UHFFFAOYSA-M
    • (2-methylphenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate
    • (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate, >=97.0% (HPLC)
    • MFCD20264884
    • DTXSID40746455
    • T72068
    • Iodonium, (2-methylphenyl)(2,4,6-trimethylphenyl)-, 1,1,1-trifluoromethanesulfonate (1:1)
    • 210823-54-4
    • BS-43949
    • Mesityl(o-tolyl)iodoniumtrifluoromethanesulfonate
    • Mesityl(o-tolyl)iodonium trifluoromethanesulfonate
    • (2-Methylphenyl)(2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate
    • AKOS025294894
    • (2-METHYLPHENYL)(2,4,6-TRIMETHYLPHENYL)IODANIUM TRIFLATE
    • (2-Methylphenyl)(2,4,6-trimethylphenyl)iodoniumtrifluoromethanesulfonate
    • 694-796-2
    • MDL: MFCD20264884
    • Inchi: 1S/C16H18I.CHF3O3S/c1-11-9-13(3)16(14(4)10-11)17-15-8-6-5-7-12(15)2;2-1(3,4)8(5,6)7/h5-10H,1-4H3;(H,5,6,7)/q+1;/p-1
    • InChI Key: QFMYCPNBAGXLDL-UHFFFAOYSA-M
    • SMILES: [I+](C1C=CC=CC=1C)C1C(C)=CC(C)=CC=1C.S(C(F)(F)F)(=O)(=O)[O-]

Computed Properties

  • Exact Mass: 485.99735g/mol
  • Monoisotopic Mass: 485.99735g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 370
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.6Ų

Experimental Properties

  • Melting Point: 166.0 to 170.0 deg-C

(2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate Security Information

(2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate Pricemore >>

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(2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate Suppliers

Amadis Chemical Company Limited
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(CAS:210823-54-4)(2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate
Order Number:A1025748
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:32
Price ($):215.0
Email:sales@amadischem.com

Additional information on (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate

Introduction to (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate (CAS No. 210823-54-4)

Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology. Among these, the compound (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate (CAS No. 210823-54-4) has garnered significant attention due to its unique structural properties and potential applications in various scientific domains. This compound, characterized by its complex aromatic structure and ionic nature, has been the subject of extensive research in recent years.

The molecular structure of (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate consists of two aromatic rings connected through an iodine atom, with trifluoromethanesulfonate as a counterion. This configuration imparts exceptional stability and reactivity, making it a valuable intermediate in organic synthesis and catalysis. The presence of multiple methyl groups enhances its lipophilicity, which is particularly beneficial in drug delivery systems.

In recent years, researchers have been exploring the applications of this compound in pharmaceutical development. Its ability to act as a catalyst in cross-coupling reactions has opened new avenues for the synthesis of complex organic molecules. Specifically, the compound has been investigated for its role in Suzuki-Miyaura and Heck reactions, which are crucial for constructing biaryl structures found in many active pharmaceutical ingredients (APIs).

One of the most compelling aspects of (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate is its potential in medicinal chemistry. The compound's unique electronic properties allow it to interact with biological targets in novel ways, offering a promising platform for drug discovery. Recent studies have demonstrated its efficacy in modulating enzyme activity and inhibiting pathogenic processes. For instance, researchers have observed that derivatives of this compound exhibit potent anti-inflammatory and antioxidant properties.

The trifluoromethanesulfonate counterion not only enhances the stability of the compound but also influences its solubility and bioavailability. This makes it an attractive candidate for formulation into various drug delivery systems, including nanoparticles and liposomes. Such formulations have shown promise in targeted drug delivery, improving therapeutic outcomes while minimizing side effects.

The synthesis of (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate is another area of active research. Advanced synthetic methodologies have been developed to optimize yield and purity. These methods often involve palladium-catalyzed coupling reactions and careful control of reaction conditions to ensure high selectivity. The growing body of literature on this compound underscores its importance in synthetic chemistry.

In conclusion, the compound (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate (CAS No. 210823-54-4) represents a significant advancement in chemical research with far-reaching implications for pharmaceuticals and biotechnology. Its unique structural features and versatile reactivity make it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, its role in advancing scientific innovation is poised to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:210823-54-4)(2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate
A1025748
Purity:99%
Quantity:5g
Price ($):215.0
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